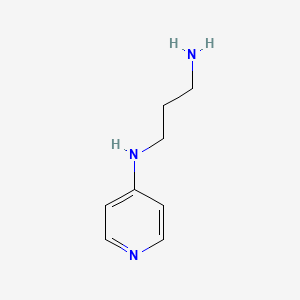

N-(3-aminopropyl)pyridin-4-amine

Description

Significance within Pyridine (B92270) and Amine Chemistry

The significance of N-(3-aminopropyl)pyridin-4-amine is rooted in the well-established importance of its constituent chemical classes: pyridines and amines. Pyridine, a heterocyclic aromatic compound, is a fundamental building block in numerous pharmaceuticals, agrochemicals, and materials. nih.govepa.gov The nitrogen atom in the pyridine ring imparts basicity and allows for a variety of chemical transformations. nih.gov

Aminopyridines, in particular, are a class of compounds that have been extensively studied. epa.gov The position of the amino group on the pyridine ring significantly influences the compound's electronic properties and reactivity. In the case of 4-aminopyridine (B3432731), the amino group increases the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution reactions. researchgate.net

The presence of the additional 3-aminopropyl chain in this compound introduces further versatility. This chain provides a flexible linker and an additional nucleophilic primary amine group, opening up possibilities for the synthesis of more complex molecules, including polymers, ligands for metal complexes, and derivatives with potential biological activity. The combination of a pyridine core with two distinct amine functionalities makes it a valuable bifunctional building block in organic synthesis.

Overview of Foundational Research Trajectories

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its foundational research trajectories can be inferred from the broader context of aminopyridine and N-substituted pyridine chemistry. The primary areas of investigation for compounds of this nature typically revolve around their synthesis and their application as precursors in various chemical transformations.

The synthesis of related N-alkyl-4-pyridinamines often involves the reductive amination of 4-aminopyridine with an appropriate aldehyde or ketone. google.com For instance, a general method involves reacting 4-aminopyridine with an aldehyde in the presence of a reducing agent, such as a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to form the corresponding N-alkylated product. google.com This suggests a plausible synthetic route to this compound would involve the reaction of 4-aminopyridine with 3-aminopropanal (B1211446) or a protected equivalent, followed by reduction.

The research interest in such molecules often lies in their utility as building blocks. The presence of two amine groups with different reactivities allows for selective functionalization. For example, the more nucleophilic primary amine could be selectively reacted while the less reactive secondary amine on the pyridine ring remains intact, or vice versa. This differential reactivity is a key aspect of its potential in the synthesis of complex target molecules.

Furthermore, the pyridine nitrogen and the exocyclic amino groups can act as ligands, forming coordination complexes with various metal ions. This opens up research avenues in catalysis and materials science, where such complexes can exhibit interesting electronic and structural properties. The foundational research trajectory for this compound is therefore directed towards exploring its synthetic accessibility and its utility as a versatile scaffold for the construction of more elaborate chemical structures with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

N'-pyridin-4-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-4-1-5-11-8-2-6-10-7-3-8/h2-3,6-7H,1,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZWZJZDWIWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Aminopropyl Pyridin 4 Amine and Its Derivatives

Direct Synthesis Approaches

The direct construction of the N-(3-aminopropyl)pyridin-4-amine scaffold can be achieved through several established chemical transformations. These methods focus on creating the crucial bond between the pyridine (B92270) ring and the aminopropyl side chain.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a primary route for the synthesis of N-substituted aminopyridines. This pathway typically involves the reaction of a pyridine ring activated with a good leaving group, such as a halogen, at the 4-position with a suitable nucleophile. In the context of this compound synthesis, this would involve the reaction of a 4-halopyridine with propane-1,3-diamine.

The reaction mechanism proceeds via the addition of the amine nucleophile to the electron-deficient pyridine ring, forming a negatively charged intermediate known as the Meisenheimer complex. The presence of the ring nitrogen helps to stabilize this intermediate through resonance. Subsequent elimination of the halide ion re-aromatizes the ring to yield the final product. vaia.com

4-Chloropyridine (B1293800) is a common precursor for such reactions. researchgate.net It can react with both primary and secondary amines to form substituted 4-aminopyridines. researchgate.net The reaction of 4-chloropyridine with propane-1,3-diamine would be expected to yield this compound. It is important to note that 4-chloropyridine can be unstable and is often handled as its more stable hydrochloride salt. researchgate.net The reaction conditions, such as solvent and temperature, would need to be optimized to favor monosubstitution and minimize potential side reactions like disubstitution.

Table 1: Nucleophilic Aromatic Substitution for this compound

| Reactant 1 | Reactant 2 | Product | Key Considerations |

| 4-Chloropyridine | Propane-1,3-diamine | This compound | Control of stoichiometry to prevent dialkylation of the diamine. Use of a base to neutralize the HCl formed. |

| 4-Fluoropyridine | Propane-1,3-diamine | This compound | Fluoro group is a better leaving group, potentially allowing for milder reaction conditions. |

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, and it offers a viable pathway to this compound. A plausible strategy involves the hydrogenation of a suitable precursor containing a reducible group, such as a nitro or cyano group.

One potential precursor for this route is a compound where the aminopropyl side chain is already attached to a 4-nitropyridine (B72724) core. The selective reduction of the nitro group to an amine can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or Raney nickel. google.comnih.gov For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully demonstrated using bimetallic copper/nickel nanoparticles. rsc.org This highlights the feasibility of selectively reducing a nitro group on a substituted pyridine or benzene (B151609) ring.

Another approach within this category is the hydrogenation of a cyano group. For example, a precursor like N-(pyridin-4-yl)-β-alaninenitrile could be subjected to catalytic hydrogenation to reduce the nitrile to a primary amine, thus forming the desired aminopropyl chain. The reduction of nitriles to primary amines is a well-established industrial process, often carried out under mild conditions using catalysts like palladium on carbon in a mixed solvent system. nih.gov The synthesis of N-alkylbis(3-aminopropyl)amines has been achieved through the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines using Raney nickel. scbt.com

Table 2: Catalytic Hydrogenation Pathways to this compound

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

| N-(3-aminopropyl)-4-nitropyridine | H2 / Pd/C or Raney Ni | This compound | Selective reduction of the nitro group. |

| N-(pyridin-4-yl)-β-alaninenitrile | H2 / Pd/C or Raney Ni | This compound | Reduction of the nitrile to a primary amine. |

| 4-Nitro-N-(3-cyanopropyl)pyridine | H2 / Catalyst | This compound | Requires a catalyst system that can selectively reduce both nitro and cyano groups. |

Condensation Reactions in Aminopropyl-Pyridine Scaffolds

Condensation reactions, particularly reductive amination, provide a versatile and widely employed method for the formation of carbon-nitrogen bonds and are highly applicable to the synthesis of this compound. nih.govmdpi.com This approach typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov

A direct synthesis of this compound via this route would involve the reaction of 4-aminopyridine (B3432731) with 3-aminopropanal (B1211446). The initial condensation would form an imine, which would then be reduced using a suitable reducing agent. Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govnih.gov The choice of reducing agent is crucial, as it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed imine. nih.gov

It is important to note that the direct reductive amination of some aminopyridines can be challenging. For example, the reductive amination of 3-amino-4-chloropyridine (B21944) has been reported to show poor conversion under standard conditions due to the basicity of the aminopyridine. nih.gov In such cases, a multi-step approach involving protection of the amino group may be necessary.

Precursor Design and Ligand Preparation

The successful synthesis of this compound and its derivatives is heavily reliant on the availability and efficient preparation of key precursors. The primary starting materials for the aforementioned synthetic routes are substituted pyridines and the aminopropyl unit.

The synthesis of 4-aminopyridine is well-documented. One common industrial method involves a two-stage process starting from pyridine, with 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. semanticscholar.org Another effective route is the reduction of 4-nitropyridine-N-oxide. This reduction can be carried out with iron in the presence of mineral acids like hydrochloric or sulfuric acid, with yields reported to be in the range of 80-90%. semanticscholar.org A further method involves the Hofmann degradation of isonicotinamide. google.com

For nucleophilic substitution pathways, 4-halopyridines are essential. 4-Chloropyridine can be synthesized from pyridine by reaction with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. researchgate.net It can also be prepared from 1-(4-pyridyl)pyridinium chloride by treatment with phosphorus pentachloride. researchgate.net

The aminopropyl fragment is typically introduced using propane-1,3-diamine . This simple diamine is commercially available and can be prepared by the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org For condensation reactions, 3-aminopropanal or a protected equivalent would be required.

Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its chemical properties can be further tailored through derivatization and functionalization of the reactive amine moieties.

Chemical Modification of Amine Moieties

This compound possesses two primary amine groups and one secondary amine (the pyridine nitrogen), all of which are potential sites for chemical modification. The differing reactivity of these amines allows for selective functionalization under controlled conditions.

Acylation is a common modification, where an acyl group is introduced to an amine using an acylating agent like an acid chloride or acid anhydride. nih.gov This reaction typically proceeds readily with primary and secondary amines to form amides. nih.gov The presence of a base, such as pyridine, is often used to neutralize the HCl formed during the reaction. nih.gov

Alkylation introduces an alkyl group onto the amine nitrogen. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination offers a more controlled alternative for N-alkylation. researchgate.net For instance, N-Boc-protected 4-aminopyridines can be efficiently N-alkylated using an electrochemically generated acetonitrile (B52724) anion as a base, followed by deprotection. researchgate.net

The synthesis of peptide derivatives of 4-aminopyridine has also been reported, where the amino group of 4-aminopyridine is coupled with amino acids or peptides using standard peptide coupling techniques. nih.gov This demonstrates the utility of the amine functionality for creating more complex molecular architectures.

Pyridine Ring Functionalization

The synthesis of this compound and its analogs often begins with a pre-functionalized pyridine ring or involves the direct functionalization of a pyridine derivative. The electron-deficient nature of the pyridine ring, further complicated by the electronic effects of the amino substituent, makes direct electrophilic substitution challenging. libretexts.org Consequently, synthetic strategies frequently rely on nucleophilic substitution or the construction of the side chain on a pre-existing aminopyridine core.

A primary route to N-alkylated aminopyridines is through reductive amination. This method involves the reaction of an aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this would conceptually involve reacting 4-aminopyridine with a protected 3-aminopropanal, followed by deprotection. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough not to reduce the initial aldehyde and can selectively reduce the imine as it forms. masterorganicchemistry.comyoutube.com

Another common approach is the N-alkylation of 4-aminopyridine with a suitable alkyl halide, such as a 3-halopropylamine derivative where the amine is protected. researchgate.net However, this method can be prone to side reactions, including over-alkylation of the exocyclic amino group and quaternization of the pyridine ring nitrogen. To circumvent these issues, protecting groups are often employed. For instance, the exocyclic amine of 4-aminopyridine can be protected as a carbamate (B1207046) (e.g., with di-tert-butyldicarbonate, Boc₂O), which allows for more controlled alkylation on the pyridine nitrogen or subsequent functionalization of the ring itself before deprotection. nih.gov

In cases where substituted pyridine rings are desired, functionalization can precede the introduction of the aminopropyl chain. For example, 3-aminopyridine (B143674) can be synthesized via a Hofmann rearrangement of nicotinamide. orgsyn.orgwikipedia.org This 3-aminopyridine can then be functionalized. A notable strategy involves the use of a pivaloyl or Boc protecting group on the 3-amino group to direct lithiation and subsequent electrophilic attack to the C-4 position, allowing for the introduction of various substituents. nih.gov

Table 1: Representative Pyridine Functionalization Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nicotinamide | 1. NaOH, Br₂ 2. Benzene/Ligroin, Norit, Sodium Hydrosulfite | 3-Aminopyridine | 61-65% | orgsyn.org |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. 1,2-dibromoethane | N-Boc-3-Amino-4-bromopyridine | 53% | nih.gov |

| 4-Aminopyridine | Octyl aldehyde, Pd/C, H₂ | N-octylpyridin-4-amine | Not specified | google.com |

Introduction of Pendant Arms and Chelating Units

Once the this compound scaffold is obtained, the terminal primary amine of the propyl chain serves as a versatile handle for introducing a wide array of functional groups, known as pendant arms. These modifications can be used to modulate the molecule's chemical properties or to install chelating units for metal coordination.

The primary amine is significantly more nucleophilic than the pyridine ring nitrogen or the C-4 amino group, allowing for selective reactions. Standard amine chemistry can be readily applied. For example, acylation with acid chlorides or anhydrides can introduce carbonyl-containing moieties. Reductive amination with other aldehydes or ketones can be used to further extend the alkyl chain or introduce branched structures.

The introduction of specific functional groups can transform the molecule into a chelating ligand. The pyridine nitrogen and the two nitrogens of the aminopropyl chain create a potential tridentate binding site for metal ions. Research on similar structures, such as complexes of cobalt with N-(3-aminopropyl)-1,3-propanediamine and 2-(aminomethyl)pyridine, demonstrates the capacity of such frameworks to coordinate with metal centers. researchgate.net The synthesis of these complex structures often involves the direct reaction of the amine ligand with a metal salt in a suitable solvent. The resulting geometry and stability of the metal complex are highly dependent on the length and flexibility of the chains connecting the nitrogen donors.

Table 2: Examples of Pendant Arm Introduction on Aminopyridine Scaffolds

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-(3-aminopropylamino)pyridine | 1. NaH, DMSO 2. 4-chlorobenzyl chloride | N-Alkylation | 2-[N-(3-aminopropyl)-N-(4-chlorobenzyl)amino]pyridine | prepchem.com |

| 4-pyrrolidino pyridine | 2-bromo-1-(3-nitrophenyl)ethan-1-one, Acetonitrile | Quaternization/Alkylation | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |

| [Co(N-(3-aminopropyl)-1,3-propanediamine)Cl₂] | 2-(Aminomethyl)pyridine | Ligand Exchange/Chelation | [Co(N-(3-aminopropyl)-1,3-propanediamine)(2-(aminomethyl)pyridine)Cl]²⁺ | researchgate.net |

Polymerization Monomer Synthesis

To prepare this compound for use as a monomer in polymerization reactions, a polymerizable functional group must be introduced onto the molecule. The terminal primary amine of the aminopropyl side chain is the ideal site for this modification, as its selective reactivity allows for the clean installation of such groups.

A common strategy is to introduce a vinyl group, typically through acylation. Reacting this compound with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. The base is necessary to neutralize the HCl generated during the reaction. The resulting monomer contains a polymerizable double bond that can participate in free-radical or other types of polymerization to form a polymer with pyridine-containing side chains.

An alternative approach involves grafting the pyridine derivative onto an existing polymer backbone. For instance, a study demonstrated the synthesis of pyridine-grafted copolymers where an amine group on a polymer was used to build a pyridine ring via a Hantzsch reaction. mdpi.com Conversely, a polymer containing reactive groups like acid chlorides or epoxides could be reacted with the primary amine of this compound to attach the pyridine moiety as a pendant group along the polymer chain. These polymer-bound pyridine units can impart specific properties to the material, such as metal chelation capabilities, altered solubility, or catalytic activity.

Table 3: Polymerization Monomer Synthesis Example

| Starting Polymer | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Poly(styrene-4-acetyl-maleic acid-arylamide) (PSA) | Substituted aromatic aldehyde, malononitrile, ammonium (B1175870) acetate | Hantzsch Reaction (Grafting) | Poly(-styrene-maleic acid substituted aromatic 2-aminopyridine) graft copolymer | mdpi.com |

Coordination Chemistry of N 3 Aminopropyl Pyridin 4 Amine Ligands

Complexation with Transition Metal Ions

The unique structure of N-(3-aminopropyl)pyridin-4-amine, featuring both a pyridine (B92270) ring and a flexible aminopropyl side chain, allows for versatile coordination behavior with transition metal ions. This section delves into the specifics of these interactions.

Ligand Design and Denticity Considerations

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the terminal primary amine nitrogen of the aminopropyl group. This arrangement allows it to function as a bidentate ligand, forming a stable chelate ring with a metal ion. The flexibility of the three-carbon propyl chain is a critical design element, as it enables the ligand to adopt a conformation that minimizes steric strain upon coordination, accommodating the preferred coordination geometries of various metal centers.

The electronic properties of the pyridine ring, influenced by the amino group at the 4-position, also play a role in its coordinating ability. The resonance effect of the exocyclic amino group can increase the electron density on the pyridine ring nitrogen, potentially enhancing its basicity and its affinity for metal ions.

Formation of Mono- and Dinuclear Complexes

While this compound typically acts as a bidentate ligand to form mononuclear complexes (a single metal ion coordinated to one or more ligands), its structure also allows for the potential formation of dinuclear complexes. In such arrangements, the ligand could bridge two metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion, while the aminopropyl group coordinates to a second metal ion. The formation of either mono- or dinuclear species is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating or bridging ligands in the reaction system.

Stereochemical Aspects of Metal-Ligand Coordination

The coordination of this compound to a metal center can lead to the formation of stereoisomers. In an octahedral complex with multiple ligands, for example, geometric isomers (cis/trans and fac/mer) can arise depending on the spatial arrangement of the ligands around the metal ion. The non-planar nature of the chelate ring formed by the ligand can also introduce elements of chirality into the metal complex. The specific stereochemistry adopted is often dictated by the electronic configuration of the metal ion and the steric interactions between the ligands.

Coordination with Lanthanide and Other Metal Cations

The coordination chemistry of this compound extends beyond transition metals to include lanthanide and other metal cations. Lanthanide ions, known for their high coordination numbers and preference for hard donor atoms like nitrogen and oxygen, can form complexes with this ligand. The interaction is primarily electrostatic in nature. Quantum mechanical studies on the interaction of lanthanide cations with pyridine-type ligands have shown that the binding energy is significant, highlighting the favorability of such coordination.

Thermodynamic Stability and Kinetic Properties of Metal Complexes

The stability of metal complexes formed with this compound is a key aspect of their coordination chemistry. The chelate effect, resulting from the bidentate coordination of the ligand, contributes significantly to the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate ligands. The stability of these complexes generally follows the Irving-Williams series for divalent transition metal ions.

The kinetic properties, such as the rates of formation and dissociation of the complexes, are also of interest. These are influenced by factors including the nature of the metal ion, the solvent, and the reaction conditions.

Structural Characterization of Coordination Complexes

Below is a table summarizing key structural parameters that would be determined from X-ray crystallography of a hypothetical mononuclear complex.

| Parameter | Description |

| Coordination Number | The number of donor atoms from the ligand(s) directly bonded to the central metal ion. |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral). |

| M-N(pyridine) Bond Length | The distance between the metal ion and the nitrogen atom of the pyridine ring. |

| M-N(amine) Bond Length | The distance between the metal ion and the nitrogen atom of the aminopropyl group. |

| N(pyridine)-M-N(amine) Angle | The "bite angle" of the chelating ligand. |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | A mathematical description of the symmetry of the crystal structure. |

X-ray Crystallography for Solid-State Structures

For related aminopyridine complexes, X-ray crystallography has revealed a variety of coordination modes. For instance, in complexes of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731), the ligand typically coordinates to the metal center through the pyridine nitrogen atom. The amino group can participate in hydrogen bonding, contributing to the stability of the crystal lattice. In complexes where a flexible side chain with a donor atom is present, such as in this compound, chelation is expected to be a dominant coordination motif.

A hypothetical mononuclear complex of this compound with a transition metal, for example, could exhibit a six-membered chelate ring. The geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the other co-ligands present in the coordination sphere.

Table 1: Hypothetical Crystallographic Data for a Generic [M(this compound)Cl₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| M-N(pyridine) (Å) | 2.1 |

| M-N(amine) (Å) | 2.2 |

| N(pyridine)-M-N(amine) (°) | 88.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.

Spectroscopic Elucidation of Solution-Phase Structures

Spectroscopic techniques are vital for understanding the structure and behavior of coordination complexes in solution, where they are often most relevant for applications. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about the ligand environment and the electronic properties of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the coordination of this compound to a metal ion. Upon coordination, the chemical shifts of the protons and carbons on the ligand are expected to change. Protons closer to the metal center, such as those on the pyridine ring and the aminopropyl chain, would experience the most significant shifts.

For diamagnetic complexes, the changes in chemical shifts can provide information about the coordination mode. For example, a downfield shift of the pyridine ring protons would be indicative of coordination through the pyridine nitrogen. Similarly, a shift in the resonances of the methylene (B1212753) protons of the propyl chain would suggest coordination of the terminal amino group.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying the electronic transitions in transition metal complexes. The coordination of this compound to a metal ion will influence the d-orbital splitting of the metal center, resulting in characteristic d-d electronic transitions. The position and intensity of these absorption bands can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed, typically at higher energies (in the UV region). These transitions can offer further insights into the electronic structure of the complex.

Table 2: Expected Spectroscopic Data for a Generic d⁶ Metal Complex with this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of pyridine protons | Coordination of pyridine nitrogen |

| ¹H NMR | Shift in aminopropyl chain protons | Coordination of terminal amino group |

| UV-Vis | Absorption bands in the visible region | d-d electronic transitions |

| UV-Vis | Intense bands in the UV region | Charge transfer transitions |

Note: The specific shifts and absorption maxima would depend on the metal ion, its oxidation state, and the solvent used.

While specific experimental data for complexes of this compound are not readily found in the surveyed literature, the principles of coordination chemistry and the application of standard analytical techniques provide a framework for predicting and understanding their structural and spectroscopic properties. Further research involving the synthesis and detailed characterization of such complexes is needed to fully elucidate their coordination behavior.

Advanced Spectroscopic and Analytical Characterization Techniques for N 3 Aminopropyl Pyridin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(3-aminopropyl)pyridin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as this compound. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would typically produce a prominent protonated molecular ion [M+H]⁺ due to the presence of basic amine groups. This allows for the direct confirmation of the compound's molecular weight. The high sensitivity of ESI-MS also makes it valuable for quantifying low levels of the compound in various matrices, such as in dairy products when used as a disinfectant. nih.gov The technique can be coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. nih.govnih.gov

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase. The separated components then enter the mass spectrometer, where they are ionized by a high-energy electron beam (electron ionization).

While EIMS is a "hard" ionization technique that can cause significant fragmentation of the molecule, this fragmentation pattern can be highly informative and serves as a molecular fingerprint for identification. For this compound, the resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions corresponding to the loss of specific parts of the molecule. Analysis of these fragments can help to confirm the structure of the compound. GC-EIMS is also a valuable tool for assessing the purity of a sample by detecting and identifying any volatile impurities. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique that is useful for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comlibretexts.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). libretexts.orgwikipedia.org This process causes the sample molecules to be sputtered into the gas phase and ionized.

Similar to ESI-MS, FAB-MS typically produces protonated molecular ions [M+H]⁺ for basic compounds like this compound, allowing for the determination of its molecular weight. wikipedia.org The technique is known for its ability to analyze a wide range of compounds, including peptides, carbohydrates, and organometallics. creative-proteomics.comumd.edu The use of a matrix helps to minimize sample degradation and allows for a sustained signal. libretexts.orgumd.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes include:

N-H stretching: Primary and secondary amines show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com As this compound contains both a primary and a secondary amine, multiple bands would be expected in this region.

C-H stretching: The aromatic C-H stretching vibrations of the pyridine (B92270) ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl chain appears just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H bending: The bending vibrations of the amine groups occur in the 1550-1650 cm⁻¹ region. orgchemboulder.com

C-N stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. orgchemboulder.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions within a molecule. These techniques provide information about the energy levels of the ground and excited states.

UV-Visible Spectroscopy: The electronic absorption spectra of aminopyridine derivatives are characterized by absorption bands in the UV region, arising from π → π* and n → π* transitions of the pyridine ring and the amino group. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent polarity. For instance, the UV-Vis absorption spectrum of the parent compound, 4-aminopyridine (B3432731), shows distinct absorption bands. researchgate.net The introduction of an N-alkyl group, such as the 3-aminopropyl chain, is expected to cause a slight shift in the absorption maxima due to its electronic effects. Studies on related N-alkylated aminopyridines have shown absorption maxima in ethanol, which can be used as a reference for this compound. nih.gov

Fluorescence Spectroscopy: Many aminopyridine derivatives exhibit fluorescence, making them suitable for applications such as fluorescent probes. nih.gov The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the environment. Research on various substituted aminopyridines has revealed that modifications to the aminopyridine scaffold can tune the fluorescence emission across the visible spectrum. researchgate.netnih.gov For example, 2-amino-6-phenylpyridine-3,4-dicarboxylates with different N-alkyl substituents show emission maxima around 480-485 nm in ethanol. nih.gov While specific data for this compound is not extensively documented, it is anticipated to exhibit fluorescence, with the aminopropyl group potentially influencing the emission characteristics.

Phosphorescence: Phosphorescence, a spin-forbidden emission from a triplet excited state, is generally weaker and has a longer lifetime than fluorescence. While not as commonly reported for simple aminopyridines at room temperature in fluid solutions, phosphorescence studies could provide valuable information about the triplet state energy levels of this compound, particularly at low temperatures or in rigid matrices.

Table 1: Representative Spectroscopic Data for Aminopyridine Derivatives

| Compound/Derivative Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Solvent |

| 4-Aminopyridine | ~260 | - | - | Varies |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | 270 | 480 | 0.44 | Ethanol |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | 270 | 480 | 0.31 | Ethanol |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles researchgate.net | - | 400-460 | - | Solid-State |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) are employed to study the redox properties of molecules, providing information on oxidation and reduction potentials. The electrochemical behavior of aminopyridines is influenced by the electron-donating amino group and the electron-withdrawing pyridine ring.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential reveals information about the electrochemical processes. Studies on 4-aminopyridine have shown that it can be electrochemically active. researchgate.net The introduction of the N-(3-aminopropyl) group would be expected to influence the oxidation potential. The aliphatic amine group could also undergo oxidation at higher potentials. The cyclic voltammograms of related polypyridyl cobalt complexes show multiple redox events corresponding to the metal center and the ligand. nih.gov While specific CV data for this compound is sparse, analysis of related compounds suggests that it would exhibit distinct redox peaks corresponding to the electrochemical processes of the aminopyridine moiety.

Table 2: Representative Electrochemical Data for Aminopyridine Derivatives

| Compound/Derivative | Technique | Redox Process | Potential (V) vs. Ref. | Notes |

| 4-Nitropyridine (B72724) 1-oxide researchgate.net | Cyclic Voltammetry | Electroreduction | Multiple unstable intermediates | Aqueous medium |

| 3-Aminopyridine-modified electrode researchgate.net | Cyclic Voltammetry | Fe(CN)6^3-/4- redox | - | Used to study surface modification |

| Cobalt polypyridyl complexes nih.gov | Cyclic Voltammetry | Co(III)/Co(II), Co(II)/Co(I), Ligand reduction | Varies | Multiple redox events observed |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₁₃N₃). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition. This technique has been widely used to confirm the identity of various aminopyridine derivatives in numerous research studies. nih.gov

Table 3: Elemental Analysis Data for this compound (C₈H₁₃N₃)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 63.55 | 63.51 |

| Hydrogen (H) | 8.67 | 8.70 |

| Nitrogen (N) | 27.79 | 27.75 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of a compound and to study its decomposition profile.

For this compound, TGA would reveal the temperature at which the compound begins to decompose. The resulting TGA curve would show the percentage of weight loss at different temperatures, indicating the thermal stability of the molecule. Studies on related N-alkylaminopyridine complexes have utilized TGA to assess their thermal properties and suitability for applications like chemical vapor deposition. researchgate.net The thermal stability of poly-N-isopropylacrylamide, which contains amide linkages similar to the amine groups in the target molecule, has also been extensively studied using TGA, showing multi-stage degradation processes. mdpi.com It is expected that this compound would exhibit a specific decomposition pattern, with the initial weight loss likely corresponding to the loss of the aminopropyl side chain.

Theoretical and Computational Investigations of N 3 Aminopropyl Pyridin 4 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Table 1: Hypothetical Optimized Geometric Parameters for N-(3-aminopropyl)pyridin-4-amine (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| C-C (propyl) | ~1.53 Å | |

| C-N (propyl) | ~1.47 Å | |

| Bond Angle | C-N-C (pyridine) | ~117° |

| C-C-C (propyl) | ~112° | |

| Dihedral Angle | C-C-N-H (amine) | Varies with conformation |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated by DFT, a host of quantum chemical descriptors can be derived to predict the reactivity of this compound. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. cas.cz

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η) and Softness (S): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These indices help in understanding how the molecule would interact with other chemical species, for instance, in predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the interaction of ligands with metal ions. nih.gov An MD simulation of this compound with a metal ion, such as Cu(II) or Zn(II), would involve placing the molecule and the ion in a simulation box with a solvent (typically water) and calculating the forces between all atoms over time.

This would provide insights into:

The coordination preferences of the ligand, identifying which nitrogen atoms (from the pyridine (B92270) ring and the aminopropyl chain) are likely to bind to the metal.

The stability of the resulting metal complex over time.

The dynamics of the binding process and the conformational changes the ligand undergoes upon coordination.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the energy landscapes of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could be applied to understand its synthesis, degradation, or its role in catalytic cycles. For example, in the formation of a metal complex, computational methods can model the stepwise association of the ligand with the metal ion, revealing the most energetically favorable pathway.

Conformational Analysis and Intermolecular Interactions

The flexible aminopropyl chain of this compound means it can adopt multiple conformations. A thorough conformational analysis, often performed using computational methods, would identify the different low-energy structures (conformers) of the molecule. This is crucial as the specific conformation can significantly affect its reactivity and ability to bind to other molecules.

Furthermore, computational studies can characterize the non-covalent interactions that govern how molecules of this compound interact with each other or with other molecules. These interactions, such as hydrogen bonding between the amine groups and the pyridine nitrogen, play a critical role in the physical properties of the compound in its solid or liquid state. cmjpublishers.comaps.org

Mechanistic Insights and Reaction Pathways Involving N 3 Aminopropyl Pyridin 4 Amine

Kinetics and Thermodynamics of Reactions

Detailed kinetic and thermodynamic data specifically for N-(3-aminopropyl)pyridin-4-amine are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies of analogous amines and their reactions, particularly in processes like CO2 capture.

Thermodynamic studies of amine-containing mixtures, such as those with ketones, provide insight into intermolecular interactions. arxiv.org The reaction of an amine with an acid is typically an exothermic process, releasing heat. The thermodynamics of this compound in reactions would be governed by the specific bonds being formed and broken, with protonation events and nucleophilic additions generally being thermodynamically favorable. For example, in metal complex formation, the chelation of the bidentate this compound ligand would be entropically favored due to the displacement of multiple monodentate solvent molecules.

Role of the Amine Functionality in Reaction Mechanisms

The reactivity of this compound is fundamentally shaped by its two distinct amine functionalities: the primary amine at the end of the propyl chain and the 4-amino-substituted pyridine (B92270) ring.

The primary amine (-NH2) features a lone pair of electrons on a nitrogen atom with sp3 hybridization. This lone pair is localized and readily available, making this group a strong Brønsted-Lowry base and a potent nucleophile. pressbooks.pubmsu.edu It readily reacts with electrophiles such as alkyl halides through an SN2 mechanism or with carbonyl compounds. msu.edu

The pyridine ring contains an sp2 hybridized nitrogen atom. While this nitrogen possesses a lone pair, its basicity and nucleophilicity are considerably lower than that of the alkylamine. libretexts.org This is due to the greater s-character of the sp2 hybrid orbital, which holds the lone pair closer to the nucleus. libretexts.org Furthermore, the exocyclic amino group at the 4-position donates electron density into the pyridine ring through resonance, which significantly increases the basicity of the ring nitrogen compared to unsubstituted pyridine. msu.edu

This dual functionality allows for selective reactivity. The more basic and nucleophilic primary amine is the preferred site for many reactions, such as alkylation and acylation. msu.edu In processes involving CO2 capture, the presence of two amine groups is crucial. One amine can act as the nucleophile to bind CO2, while the second amine can act as a base to accept a proton, stabilizing the resulting carbamic acid as an ammonium (B1175870) carbamate (B1207046). tum.deresearchgate.netnih.gov This cooperative action is a key mechanistic feature in systems with multiple amine sites. tum.denih.gov

Pathways of Nucleophilic Attack and Ligand Exchange

This compound can act as a nucleophile, attacking electron-deficient centers, and as a ligand in coordination chemistry, capable of undergoing exchange reactions.

Nucleophilic Attack: The primary amine of the propyl group is the stronger nucleophilic site. It can participate in a variety of substitution and addition reactions. For instance, it can attack alkyl halides to form secondary amines or react with acid chlorides and anhydrides to yield amides. msu.edu The pyridine nitrogen can also act as a nucleophile, as seen in the reaction of 4-aminopyridine (B3432731) with electrophiles like halogens, where the ring nitrogen attacks the electrophile to form N-substituted pyridinium (B92312) salts. researchgate.net In the case of this compound, a reaction with a strong electrophile could potentially lead to products at either the primary amine or the pyridine nitrogen, with the primary amine being the more likely initial point of attack due to its greater nucleophilicity.

Ligand Exchange: The structure of this compound, with two nitrogen atoms separated by a flexible three-carbon chain, makes it an excellent bidentate or "chelating" ligand. It can coordinate to a single metal center through both the primary amine nitrogen and the pyridine ring nitrogen. This chelation results in a stable five-membered ring structure with the metal ion. In coordination chemistry, this compound can displace weaker, monodentate ligands from a metal complex in a ligand exchange reaction. vot.pl For example, it could replace solvent molecules like water or weaker-binding ligands like pyridine in a metal complex. nsf.gov This process is often driven by the "chelate effect," where the formation of a stable chelate ring provides a significant thermodynamic driving force for the exchange. vot.pl

Protonation Equilibria and Basicity Studies

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. pressbooks.pubmasterorganicchemistry.com this compound has two primary sites for protonation: the primary alkylamine nitrogen and the pyridine ring nitrogen.

Primary Aminopropyl Group: Simple primary alkylamines typically have pKaH values in the range of 10 to 11. For example, the conjugate acid of propylamine (B44156) has a pKa of 10.69. alfa-chemistry.com This high value is due to the localized lone pair on the sp3-hybridized nitrogen.

4-Aminopyridine Moiety: The site of protonation in 4-aminopyridine is the pyridine ring nitrogen, not the exocyclic amino group. The pKaH of 4-aminopyridine is approximately 9.17. While this is significantly more basic than pyridine (pKaH ≈ 5.2) due to the electron-donating effect of the 4-amino group, it is less basic than a typical alkylamine. libretexts.orgresearchgate.net

Based on these values, the primary amine on the propyl chain is the most basic site in this compound and will be the first to be protonated in an acidic solution. The second protonation will occur at the pyridine ring nitrogen. The protonation equilibria can be represented as follows:

B + H+ ⇌ BH+ (First protonation at the primary amine) BH+ + H+ ⇌ BH2^2+ (Second protonation at the pyridine ring nitrogen)

The significant difference in basicity between the two nitrogen centers allows for pH-controlled selectivity in reactions where one site needs to be protonated (and thus deactivated as a nucleophile) while the other remains free.

Interactive Table of pKa Values for Related Compounds

The table below provides the pKa values of the conjugate acids (pKaH) for compounds structurally related to this compound, illustrating the relative basicities of the functional groups.

| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Reference(s) |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.69 | alfa-chemistry.com |

| Pyridine | C₅H₅N | 5.2 | masterorganicchemistry.com |

| 4-Aminopyridine | H₂NC₅H₄N | 9.17 | researchgate.net |

| Methylamine | CH₃NH₂ | 10.59 | alfa-chemistry.com |

| Butylamine | CH₃(CH₂)₃NH₂ | 10.61 | alfa-chemistry.com |

Applications and Emerging Research Areas of N 3 Aminopropyl Pyridin 4 Amine and Its Functionalized Forms

Catalysis and Organocatalysis

The presence of multiple nitrogen-containing functional groups in N-(3-aminopropyl)pyridin-4-amine allows it to participate in catalysis both as a ligand for metal complexes and as an organocatalyst.

Metal Complex-Catalyzed Reactions

The pyridine (B92270) nitrogen and the amino groups of this compound can coordinate with various metal centers, forming stable complexes that can act as catalysts in a range of organic transformations. The aminopyridine moiety is a well-established ligand scaffold in coordination chemistry and has been successfully employed in various catalytic systems.

Metal complexes bearing aminopyridine-type ligands have shown significant activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, copper complexes with N,N,N-tridentate ligands have been effectively used in Chan-Lam coupling reactions to form C-N bonds. nih.gov These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals. While specific studies detailing the use of this compound in this context are emerging, the general success of similar aminopyridine ligands suggests its high potential. The aminopropyl chain can offer additional coordination sites, potentially influencing the catalyst's stability and reactivity.

Below is a representative table of a Chan-Lam coupling reaction where an aminopyridine ligand is used, illustrating the potential application of this compound-metal complexes.

| Entry | Aryl Boronic Acid | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Imidazole | 5 | Dichloromethane | 92 |

| 2 | 4-Tolylboronic acid | Benzimidazole | 5 | Dichloromethane | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pyrrole | 5 | Dichloromethane | 85 |

| 4 | 3-Chlorophenylboronic acid | Aniline | 10 | Methanol | 78 |

This table is a representative example based on typical Chan-Lam coupling reactions catalyzed by copper-aminopyridine complexes and does not represent data from experiments using this compound specifically.

Amine-Promoted Catalytic Processes

The amine functional groups in this compound allow it to act as a base or nucleophilic catalyst in various organic reactions, a field known as organocatalysis. Amine-promoted reactions are of great interest due to their mild reaction conditions and reduced environmental impact compared to many metal-catalyzed processes.

One prominent example of an amine-promoted reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. rsc.org The basic amine facilitates the deprotonation of the active methylene compound, initiating the condensation. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and catalyst. rsc.org Given its structure, this compound could potentially serve as an efficient catalyst for such transformations, with the aminopropyl group providing the basicity and the pyridine moiety influencing the reaction environment.

Another important amine-catalyzed reaction is the nitroaldol or Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound. mdpi.com Chiral amine derivatives are often used to achieve enantioselective versions of this reaction. Functionalized derivatives of this compound could be explored for asymmetric Henry reactions.

The table below provides representative data for a Knoevenagel condensation catalyzed by a generic amine, highlighting the potential of this compound in this role.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Triethylamine | Toluene | 88 |

| 3 | 4-Nitrobenzaldehyde | Cyanoacetamide | Pyrrolidine | Water | 92 |

| 4 | Furfural | Malononitrile | Diethylamine | Methanol | 90 |

This table presents typical results for amine-catalyzed Knoevenagel condensations and is for illustrative purposes. Specific data for this compound catalysis would require dedicated experimental investigation.

Supramolecular Chemistry and Self-Assembly

The ability of this compound to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an excellent candidate for the construction of complex supramolecular architectures.

Host-Guest Chemistry and Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.gov The pyridine ring and the amino groups of this compound can participate in hydrogen bonding, ion-dipole, and π-π stacking interactions, enabling it to act as either a host or a guest in such systems.

For example, the pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H groups of the amines can act as hydrogen bond donors. This dual functionality allows for the recognition of complementary molecules. Functionalization of the aminopropyl chain can lead to the creation of more complex hosts with tailored cavities for specific guest recognition. The principles of molecular recognition are fundamental to many biological processes and have applications in sensing, separation, and catalysis.

Formation of Supramolecular Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound and its derivatives can serve as building blocks for the construction of such architectures through a combination of hydrogen bonding and metal coordination.

Coordination of the pyridine and amine nitrogens to metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are characterized by their crystalline, porous structures and have potential applications in gas storage, separation, and catalysis. The flexible aminopropyl linker can influence the dimensionality and topology of the resulting network. For instance, related aminopyridine ligands have been used to construct 2D and 3D supramolecular networks through coordination with zinc ions. nih.gov

The table below summarizes different types of supramolecular architectures that can be formed using aminopyridine-based ligands.

| Architecture Type | Driving Interaction(s) | Potential Application |

| Coordination Polymer | Metal-ligand coordination | Catalysis, Gas Storage |

| Hydrogen-bonded Network | Hydrogen bonding | Crystal Engineering |

| Metal-Organic Framework (MOF) | Metal-ligand coordination, π-π stacking | Separation, Sensing |

| Host-Guest Complex | Hydrogen bonding, van der Waals forces | Molecular Recognition |

Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a primary amine and a pyridine ring, makes it a valuable monomer and functionalizing agent in materials science and polymer chemistry.

The primary amine group can readily participate in polymerization reactions, such as the formation of polyamides through reaction with dicarboxylic acids or their derivatives. nih.gov The incorporation of the pyridin-4-amine moiety into the polymer backbone would introduce sites for post-polymerization modification, metal coordination, or altering the polymer's solubility and thermal properties. Aromatic polyamides are known for their high thermal stability and mechanical strength. americanelements.com

Furthermore, this compound can be used to functionalize the surface of materials. For example, it can be grafted onto silica (B1680970) nanoparticles to introduce amine and pyridine functionalities. nih.gov These functionalized nanoparticles can have applications in catalysis, as adsorbents for metal ions, or as fillers in polymer composites to enhance their properties. The aminopropyl group provides a flexible spacer between the nanoparticle surface and the functional pyridine headgroup.

The following table provides hypothetical properties of a polyamide synthesized using this compound as a diamine monomer, based on known properties of similar aromatic polyamides.

| Property | Value |

| Glass Transition Temperature (Tg) | 200-250 °C |

| Decomposition Temperature (Td) | > 400 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) |

| Potential Applications | High-performance films, coatings, composite matrices |

This table is illustrative and the actual properties would depend on the specific diacid co-monomer and polymerization conditions.

Bio-inspired Systems and Advanced Probes

The ability of the aminopyridine structure to interact with metal ions and participate in biological recognition events makes this compound a valuable component in the design of bio-inspired systems and advanced chemical probes.

The nitrogen atoms in both the pyridine ring and the aminopropyl side chain of this compound are effective donor sites for coordinating with metal ions. This chelating ability allows the molecule to serve as a ligand in the creation of metal-based probes for detecting specific metal ions in environmental or biological samples.

Research on a related Schiff base derived from 3-aminopyridine (B143674) has demonstrated the development of a highly sensitive and selective chemosensor for Cu(II), Al(III), and Fe(III) ions. mdpi.com The binding of the metal ion to the ligand resulted in a distinct change in the fluorescence spectrum, allowing for quantitative detection. mdpi.com Studies on metal complexes with 3-aminopyridine have further elucidated the structural and thermal properties of these coordinated systems. elsevierpure.com The thermodynamic properties of the closely related tri-(3-aminopropyl)amine ligand show that all four of its nitrogen atoms can coordinate to a central metal ion, forming stable complexes with defined geometries (e.g., five-coordinate with Cu(II) and octahedral with Ni(II)). rsc.org This body of research indicates that this compound can form stable, well-defined complexes with various transition metals, making it a promising platform for developing new colorimetric or fluorescent metal-ion probes.

Table 7.4.1: Aminopyridine-Based Chemosensor for Metal Ion Detection

| Sensor | Target Ions | Detection Method | Key Characteristic |

| 3-Aminopyridine Salicylidene (3APS) | Cu(II), Al(III), Fe(III) | Fluorescence Spectroscopy | The sensor exhibits a significant fluorescence response upon complexation with the target metal ions, enabling their detection. mdpi.com |

Biosensors require a recognition element to bind a target analyte and a transducer to convert this binding event into a measurable signal. This compound possesses properties that make it suitable for both roles.

Its ability to be grafted onto surfaces allows for its immobilization on transducer platforms, such as electrodes or optical fibers. nih.govmdpi.com Once immobilized, the aminopyridine head can act as the recognition element. It can bind directly to analytes like biogenic amines or heavy metal ions, or it can serve as a coordination site for enzymes or antibodies, which then provide specificity for the target analyte. nih.gov The binding event can induce a change in the local microenvironment, which can be detected by various means. For example, aminopyridine derivatives have been shown to function as fluorescent molecular sensors whose emission is sensitive to changes in the surrounding medium, such as those occurring during polymerization. mdpi.com This sensitivity could be harnessed to report on binding events in a biosensor context, leading to the development of rapid, facile, and sensitive electrochemical or optical biosensors. mdpi.comnih.gov

Future Directions and Research Perspectives for N 3 Aminopropyl Pyridin 4 Amine

The exploration of N-(3-aminopropyl)pyridin-4-amine and its derivatives continues to open new avenues in various fields of chemical science. The unique structural features of this compound, combining a flexible aminopropyl chain with a pyridyl moiety, make it a versatile building block. Future research is poised to build upon the existing knowledge base, focusing on innovative synthetic strategies, deeper understanding of its coordination behavior, and expansion into advanced materials and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-aminopropyl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with aminopropyl groups. For example:

- Nucleophilic substitution : React 4-chloropyridine with 3-aminopropylamine in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) at 35–60°C for 24–48 hours .

- Buchwald-Hartwig amination : Use palladium catalysts for C–N bond formation between halogenated pyridines and amines under inert atmospheres .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO or DMF) and temperature to improve yield. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyridine ring protons at δ 8.5–7.0 ppm, aminopropyl protons at δ 2.5–1.5 ppm) and carbon signatures .

- Mass Spectrometry (MS) : Verify molecular weight using high-resolution MS (HRMS-ESI) to detect [M+H]⁺ peaks .

- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound interact in layered materials, and what computational methods resolve its spatial arrangement?

- Methodological Answer :

- Intercalation studies : The compound can be inserted into zirconium sulfophenylphosphonate layers. Analyze interlayer spacing via X-ray diffraction (XRD) .

- Molecular dynamics simulations : Use force fields (e.g., OPLS-AA) to model hydrogen bonding between amine groups and sulfonate moieties. Compare simulated XRD patterns with experimental data to validate stacking modes .

Q. Can this compound be functionalized for metal ion sorption, and what kinetic models describe its efficacy?

- Methodological Answer :

- Functionalization : Incorporate into polymer resins (e.g., via crosslinking with epichlorohydrin) to enhance Ag(I) sorption. Amine groups act as chelating sites .

- Kinetic analysis : Fit sorption data to the pseudo-first-order model:

where = equilibrium capacity, = capacity at time , and = rate constant. Reported Ag(I) capacities for similar resins reach 105–131 mg/g .

Q. How do structural modifications (e.g., methyl/nitro substitutions) impact the compound’s reactivity in drug design?

- Methodological Answer :

- Substituent effects : Introduce methyl groups (electron-donating) to enhance lipophilicity or nitro groups (electron-withdrawing) to alter redox properties. Monitor changes via:

- Cyclic voltammetry : Assess redox potentials in buffered solutions.

- Docking simulations : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic or sorption data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis sets) to identify misassignments .

- Reproducibility checks : Replicate sorption experiments under controlled pH (e.g., 4–6 for Ag(I)) and ionic strength. Use ICP-MS to verify metal uptake accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.